molecular formula C24H27NO8 B1255560 3-O-Acetylpapaveroxine

3-O-Acetylpapaveroxine

Cat. No.: B1255560
M. Wt: 457.5 g/mol
InChI Key: JUUOWVIBIPDOSQ-IRLDBZIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Acetylpapaveroxine is a pivotal intermediate in the biosynthesis of noscapine, a phthalideisoquinoline alkaloid with antitussive and anticancer properties, primarily found in Papaver somniferum (opium poppy). This compound is characterized by a protoberberine backbone modified by an acetyl group at the 3-O position (). Its biosynthesis involves a tightly regulated sequence of enzymatic steps:

  • Formation: 3-O-Acetylpapaveroxine is derived from (13S,14R)-1-hydroxy-13-O-acetyl-N-methylcanadine through hydroxylation by CYP82X1 and spontaneous rearrangement ().
  • Enzymatic Processing: The acetyl moiety is hydrolyzed by 3-O-acetylpapaveroxine carboxylesterase (CXE1; EC 3.1.1.105) to yield narcotine hemiacetal, a precursor to noscapine ().
  • Role of Acetylation: The acetyl group acts as a protective moiety, preventing premature hemiacetal ring formation and ensuring substrate specificity for CYP82X1 ().

Properties

Molecular Formula

C24H27NO8

Molecular Weight

457.5 g/mol

IUPAC Name

[(S)-(2-formyl-3,4-dimethoxyphenyl)-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate

InChI

InChI=1S/C24H27NO8/c1-13(27)33-22(15-6-7-17(28-3)21(29-4)16(15)11-26)20-19-14(8-9-25(20)2)10-18-23(24(19)30-5)32-12-31-18/h6-7,10-11,20,22H,8-9,12H2,1-5H3/t20-,22+/m1/s1

InChI Key

JUUOWVIBIPDOSQ-IRLDBZIGSA-N

SMILES

CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C=O

Isomeric SMILES

CC(=O)O[C@H]([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C=O

Canonical SMILES

CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biosynthesis of benzylisoquinoline alkaloids (BIAs) involves multiple intermediates with structural and functional similarities to 3-O-acetylpapaveroxine. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 3-O-Acetylpapaveroxine and Related Compounds

Compound Name Key Structural Features Enzymatic Pathway Involvement Role in Biosynthesis Accumulation Conditions References
3-O-Acetylpapaveroxine Protoberberine core, 3-O-acetyl group Substrate for CXE1 Intermediate in noscapine synthesis CXE1 inactivation (e.g., gene silencing)
4′-O-Desmethyl-3-O-acetylpapaveroxine Lacks 4′-O-methyl group, 3-O-acetyl group Substrate for OMT2:OMT3/6OMT heterodimers Methylated to form 3-O-acetylpapaveroxine OMT2 inactivation
Narcotine Hemiacetal Phthalideisoquinoline, hemiacetal ring Product of CXE1 activity Direct precursor to noscapine SDR1/NOS inactivation
(S)-N-Methylcanadine Protoberberine, N-methylated Substrate for CYP82Y1 (1-hydroxylase) Precursor to hydroxylated intermediates CYP82Y1/CYP82X2 deficiency
Narcotoline 4′-O-Desmethyl analog of noscapine Product of incomplete methylation Side product in noscapine pathway PsMT2 inactivation
Berberine Oxoprotoberberine, fully aromatic Synthesized via STOX-mediated oxidation Antimicrobial alkaloid Divergence from scoulerine pathway

Key Findings :

Structural Differentiation: The 3-O-acetyl group in 3-O-acetylpapaveroxine distinguishes it from non-acetylated intermediates like (S)-N-methylcanadine and ensures substrate specificity for downstream enzymes like CYP82X1 and CXE1 (). 4′-O-Desmethyl-3-O-acetylpapaveroxine lacks the 4′-O-methyl group, requiring methylation by OMT2:OMT3/6OMT to proceed in the pathway ().

Enzymatic Specificity :

  • CXE1 exclusively hydrolyzes the 3-O-acetyl group of 3-O-acetylpapaveroxine, while the paralog CXE2 exhibits broader substrate tolerance ().
  • OMT2:OMT3/6OMT heterodimers methylate the 4′-O position of 4′-O-desmethyl-3-O-acetylpapaveroxine, highlighting strict regiospecificity ().

Metabolic Regulation: Acetylation-deacetylation steps (mediated by AT1 and CXE1) are unique to noscapine biosynthesis, preventing premature hemiacetal formation and ensuring correct scaffold transformation (). In contrast, berberine biosynthesis bypasses acetylation, relying on oxidation via STOX to aromatize the protoberberine skeleton ().

Pharmacological Divergence: While 3-O-acetylpapaveroxine is non-bioactive, its downstream product noscapine exhibits antitussive/anticancer activity, unlike papaverine (a vasodilator) or berberine (antimicrobial) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Acetylpapaveroxine
Reactant of Route 2
3-O-Acetylpapaveroxine

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